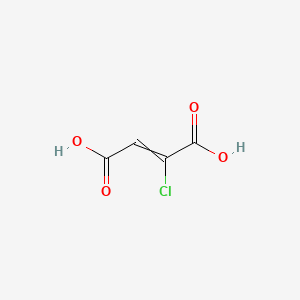

2-Chloro-2-butenedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3ClO4 |

|---|---|

Molecular Weight |

150.52 g/mol |

IUPAC Name |

2-chlorobut-2-enedioic acid |

InChI |

InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) |

InChI Key |

ZQHJVIHCDHJVII-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=O)O)Cl)C(=O)O |

Synonyms |

2-chlorofumaric acid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 2 Butenedioic Acid

Halogenation Strategies

The introduction of a chlorine atom onto the butenedioic acid backbone is primarily achieved through direct halogenation of unsaturated precursors like maleic acid, fumaric acid, and their derivatives.

Direct Chlorination of Maleic Acid and its Anhydride (B1165640) Derivatives.benchchem.comatamanchemicals.comchembk.com

Maleic anhydride and maleic acid are common and economically viable starting materials for the synthesis of 2-Chloro-2-butenedioic acid. The direct chlorination of maleic anhydride is a frequently employed method. This process typically involves an electrophilic substitution reaction under controlled conditions to yield the chlorinated product. The reaction can proceed through the formation of an intermediate, which is then hydrolyzed to produce the final acid. Challenges in this synthesis include preventing over-chlorination and managing the stereochemistry of the final product. google.com

Investigation of Electrophilic Substitution Mechanisms.benchchem.com

The chlorination of maleic anhydride proceeds via an electrophilic substitution mechanism. This type of reaction generally involves three key steps: the generation of an electrophile, the attack of the electrophile by the electron-rich substrate, and the removal of a proton to restore stability. byjus.com In this specific case, the double bond of the maleic anhydride ring acts as a nucleophile, attacking a chlorine electrophile (Cl+). This electrophile is typically generated from chlorine gas (Cl₂) with the assistance of a catalyst. byjus.com The attack on the double bond leads to the formation of a carbocation intermediate, also known as a sigma complex. masterorganicchemistry.com This intermediate is unstable because the aromaticity (in the case of benzene) or conjugation of the system is disrupted. masterorganicchemistry.com To regain stability, a proton (H+) is subsequently lost from the carbon atom that was attacked, leading to the final chlorinated product.

Influence of Catalytic Systems on Reaction Efficiency.benchchem.com

The efficiency and selectivity of the chlorination of maleic acid and its anhydride are significantly influenced by the catalytic system employed. Various catalysts have been investigated to optimize the reaction conditions, minimize byproduct formation, and increase the yield of the desired this compound.

One approach involves using an anhydride catalyst, such as butyric anhydride, with a chlorinating agent like chlorine gas. This method is inspired by the synthesis of 2-chlorobutyric acid and is performed under neat (solvent-free) conditions at elevated temperatures. google.com Lewis acids, such as aluminum chloride (AlCl₃), are also effective catalysts for this transformation, particularly when trying to control the stereochemistry at low temperatures. Furthermore, transition metal-catalyzed systems, analogous to those used for chlorinating other organic molecules, have shown potential. For instance, catalysts like cobalt(II) acetate (B1210297) or manganese(II) acetate, in combination with N-hydroxyphthalimide (NHPI) and an oxidant, can generate chlorinated radicals that enable selective C-H chlorination.

| Catalytic System | Precursor | Key Reaction Conditions | Reported Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Butyric Anhydride / Cl₂ | Maleic Anhydride | Solvent-free, 50–150°C (90°C optimal) | Forms chlorinated intermediate; minimizes byproducts. | |

| Lewis Acid (e.g., AlCl₃) / Cl₂ | Maleic Anhydride | Low temperatures (0–5°C), polar aprotic solvents (e.g., DMF) | Aids in stereochemical control. | |

| Co(OAc)₂ or Mn(OAc)₂ / NHPI / O₂ | Maleic Acid | Acetonitrile solvent, 50–120°C, O₂ pressure | Potential for >80% selectivity for 2-chloro substitution. |

Control of Stereoselectivity in Product Formation.benchchem.com

Controlling the stereochemistry during the synthesis of this compound is a significant challenge. The starting material, maleic acid, is the (Z)-isomer. However, the halogenation of maleic acid and fumaric acid (the (E)-isomer) often results in trans-addition products. acs.org This means that the direct chlorination of maleic acid can predominantly yield the (E)-isomer of the dichlorinated intermediate, which then leads to (E)-2-chloro-2-butenedioic acid.

To obtain a specific isomer, post-synthesis isomerization can be employed. For example, if the chlorination of maleic acid results in a mixture of (Z) and (E) isomers, the mixture can be heated to convert the less stable (Z)-isomer to the more stable (E)-isomer. A common method involves heating the product mixture at around 120°C in a solvent like toluene (B28343) with a trace amount of an acid catalyst, which can achieve over 90% conversion to the (E)-isomer. The faster reaction rate of the (Z)-isomer in certain elimination reactions also highlights the importance of stereochemistry in the reactivity of these compounds. askfilo.compressbooks.pub

Chlorination of Fumaric Acid and Related Butenedioic Acid Precursors.atamanchemicals.com

Fumaric acid, the (E)-isomer of butenedioic acid, can also serve as a precursor for the synthesis of this compound. The chlorination of fumaric acid has been studied, and like maleic acid, it undergoes halogen addition. acs.org When fumaric acid is reacted with chlorine in an aqueous solution, chlorinated byproducts can be formed. nih.gov Studies on the halogenation of both maleic and fumaric acids have shown that the stereochemical outcome is often a trans-addition of the halogen atoms across the double bond. acs.org This stereospecificity is a key consideration in predicting the structure of the resulting product. The reaction of fumaric acid with chlorine can be influenced by the solvent; for instance, using a methanol/water mixture can lead to different outcomes compared to a purely aqueous solution. nih.gov

Synthesis from Related Hydroxybutenedioic Acid Derivatives.google.com

An alternative synthetic route to this compound involves the chemical modification of hydroxybutenedioic acid derivatives. A key example is the conversion of diethyl 2-hydroxy-2-butenedioic acid to diethyl this compound using a chlorinating agent like thionyl chloride (SOCl₂). This reaction typically proceeds in an inert solvent.

Novel and Green Chemistry Approaches to Synthesis

The development of synthetic methodologies for this compound has increasingly focused on green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netmdpi.com These modern approaches prioritize the use of catalytic processes and solvent-free conditions to create more sustainable and economical reaction pathways.

Exploration of Transition Metal-Catalyzed Chlorination Methods

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering highly selective and efficient routes for C-H functionalization. beilstein-journals.orgmdpi.com The application of these methods to the synthesis of this compound represents a significant advancement over traditional chlorination techniques, which often require harsh conditions and can lead to multiple chlorinated byproducts.

Research into the synthesis of related chlorinated compounds, such as 2-chloronicotinic acid, has provided valuable insights into catalytic systems that can be adapted for butenedioic acid derivatives. One promising strategy involves the use of cobalt or manganese catalysts. These systems can generate chlorinated radicals through the activation of oxygen, facilitating selective C-H chlorination. When applied to a substrate like maleic acid, this method has the potential to achieve high selectivity for the desired 2-chloro substitution. The mechanism leverages the ability of the transition metal to activate an oxidant, which then enables the targeted chlorination. While broad studies have highlighted a range of transition metals for C-H halogenation, including palladium, rhodium, and copper, specific applications to butenedioic acid are an area of ongoing development. beilstein-journals.orgd-nb.info

A representative protocol inspired by patented methods for analogous compounds employs a cobalt or manganese acetate catalyst in conjunction with a ligand and an oxidant.

Table 1: Representative Transition Metal-Catalyzed Chlorination System

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Co(OAc)₂ or Mn(OAc)₂ (5 mol%) | , |

| Ligand | N-Hydroxyphthalimide (NHPI, 10 mol%) | , |

| Oxidant | O₂ (2 MPa pressure) | , |

| Solvent | Acetonitrile | , |

| Temperature | 50–120°C | , |

| Potential Selectivity | >80% for 2-chloro substitution | |

This interactive table summarizes a potential catalytic system for the synthesis of this compound.

Development of Solvent-Free Reaction Conditions

A key objective of green chemistry is the reduction or elimination of volatile and often hazardous organic solvents. researchgate.net Developing solvent-free, or "neat," reaction conditions offers significant environmental benefits by minimizing waste and simplifying product purification. ox.ac.uk

For the synthesis of this compound, a viable solvent-free approach involves the direct chlorination of maleic anhydride, a common and readily available precursor. This method utilizes a chlorinating agent, such as chlorine gas, in the presence of an anhydride catalyst under controlled temperatures. The reaction proceeds without a solvent, with the molten reactant mixture serving as the reaction medium. The process involves the formation of a chlorinated intermediate, which is subsequently hydrolyzed to yield this compound. Key challenges in this approach include preventing over-chlorination and controlling the stereochemistry of the final product.

Table 2: Solvent-Free Synthesis via Direct Chlorination of Maleic Anhydride

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Maleic anhydride | , |

| Chlorinating Agent | Cl₂ | |

| Catalyst | Butyric anhydride (analogous method) | , |

| Solvent | Neat (solvent-free) | , |

| Temperature | 50–150°C (optimized at 90°C) | , |

| Duration | 5–15 hours | , |

This interactive table outlines the conditions for a solvent-free approach to synthesizing the target compound.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 2 Butenedioic Acid

Electrophilic and Nucleophilic Transformations

2-Chloro-2-butenedioic acid is a versatile organic compound that participates in a variety of chemical reactions, including electrophilic and nucleophilic transformations. These reactions are influenced by the presence of the chlorine atom and the carboxylic acid functional groups, which affect the electron distribution within the molecule.

Pathways of Oxidation and Reduction

The oxidation and reduction of this compound lead to the formation of different products depending on the reagents and reaction conditions.

Oxidation: this compound can be oxidized to form chloromaleic anhydride (B1165640). Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation process involves the removal of a molecule of water from the dicarboxylic acid, leading to the formation of the cyclic anhydride.

Reduction: Reduction of this compound can yield maleic acid. This transformation involves the replacement of the chlorine atom with a hydrogen atom. In a broader context of organic chemistry, reduction often refers to the gain of electrons, the addition of hydrogen, or the removal of oxygen. libretexts.org

The table below summarizes the common oxidation and reduction reactions of this compound.

| Reaction Type | Reagent(s) | Major Product |

| Oxidation | KMnO₄ or CrO₃ | Chloromaleic anhydride |

| Reduction | - | Maleic acid |

Investigations into Nucleophilic Substitution Reactions of the Halogen Moiety

The chlorine atom in this compound is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. savemyexams.com The partial positive charge on the carbon atom, induced by the electronegative chlorine, makes it an electrophilic center. savemyexams.com

The nature of the product depends on the nucleophile used. For example, reaction with a hydroxide (B78521) ion (OH⁻) can lead to the formation of a hydroxy-substituted butenedioic acid, which can then be converted to an alcohol. savemyexams.com Similarly, reaction with a cyanide ion (CN⁻) can introduce a nitrile group into the molecule. savemyexams.com

The general scheme for nucleophilic substitution is as follows: HOOC-CCl=CH-COOH + Nu⁻ → HOOC-CNu=CH-COOH + Cl⁻ Where Nu⁻ represents a nucleophile.

Formation of Adducts with Complex Organic Molecules (e.g., nucleosides)

Research has shown that butenedioic acids can react with nucleosides, the building blocks of DNA and RNA. acs.org While specific studies on the formation of adducts between this compound and nucleosides are not detailed in the provided search results, the reactivity of similar compounds suggests this possibility. For instance, studies have investigated the adducts formed by the reaction of butenedioic acids with adenosine. acs.org The formation of such adducts is significant as it can lead to modifications in the structure of nucleic acids.

Elimination Reactions

Elimination reactions of this compound are important for the synthesis of other organic compounds, particularly alkynes.

Dehydrohalogenation Reactions Leading to Alkynes (e.g., Acetylenedicarboxylic Acid)

This compound can undergo dehydrohalogenation to form acetylenedicarboxylic acid. thieme-connect.de This reaction involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons, leading to the formation of a triple bond. thieme-connect.de A strong base, such as potassium hydroxide (KOH), is typically used to facilitate this elimination. thieme-connect.de The reaction can be performed on derivatives of this compound, such as the diacyl chloride. thieme-connect.de

For example, treating 2-chlorobut-2-enedioyl dichloride with potassium hydroxide in ethanol (B145695) at 0°C yields the dipotassium (B57713) salt of acetylenedicarboxylic acid, which can then be acidified to produce the final product. thieme-connect.de

Stereochemical Aspects of E2 Elimination Processes (Comparative Reactivity of Z and E Isomers)

The stereochemistry of the starting material plays a crucial role in the rate of E2 elimination reactions. vaia.comaskfilo.com Studies have shown that the (Z)-isomer of this compound reacts significantly faster than the (E)-isomer in dehydrohalogenation reactions. vaia.comaskfilo.comchegg.com Specifically, the (Z)-isomer reacts about 50 times faster than the (E)-isomer. vaia.comaskfilo.comchegg.com

This difference in reactivity is attributed to the stereochemical requirements of the E2 mechanism, which generally proceeds through an anti-periplanar transition state. vaia.comiitk.ac.in In the (Z)-isomer, the hydrogen atom and the chlorine atom are on opposite sides of the double bond, allowing for a more favorable anti-periplanar arrangement for elimination. vaia.com This contrasts with the elimination reactions of some alkyl halides where the stereochemistry of the starting material may not have as pronounced an effect on the reaction rate. askfilo.com

The table below summarizes the comparative reactivity of the Z and E isomers in E2 elimination.

| Isomer | Relative Reaction Rate | Stereochemical Arrangement |

| (Z)-2-Chloro-2-butenedioic acid | ~50 times faster | Favorable anti-periplanar geometry |

| (E)-2-Chloro-2-butenedioic acid | Slower | Less favorable geometry for anti-elimination |

Polymerization Mechanisms and Incorporation as a Monomer

This compound is a functionalized monomer that can be incorporated into polymer chains to impart specific chemical properties. solubilityofthings.comresearchgate.net Its structure, featuring a reactive carbon-carbon double bond, a chlorine atom, and two carboxylic acid groups, allows it to participate in various polymerization reactions. solubilityofthings.com The presence of both a polymerizable double bond and reactive functional groups makes it a candidate for the synthesis of functional or reactive polymers. These polymers can have enhanced properties, such as thermal stability and flame retardancy, or can be used as platforms for further chemical modification. researchgate.net The primary methods for incorporating this monomer into a polymer backbone involve condensation polymerization to form polyesters or addition polymerization, particularly free-radical copolymerization. solubilityofthings.comncsu.edu

In condensation polymerization, the dicarboxylic acid functionality of this compound can react with polyols to form polyesters. The inclusion of the chlorine atom in the resulting polyester (B1180765) backbone can modify the polymer's physical and chemical properties.

Addition polymerization, specifically free-radical polymerization, offers a versatile method for incorporating this compound into a variety of polymer structures. Due to electronic effects, it is more likely to participate in copolymerization with other monomers rather than undergoing homopolymerization. The electron-withdrawing nature of the chlorine and carboxylic acid groups influences the reactivity of the double bond.

Free Radical Copolymerization Studies

Free-radical copolymerization is a key method for integrating this compound into polymer chains alongside other vinyl monomers. In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to start the polymerization process. ijcrt.org The reactivity of this compound in copolymerization is dependent on the nature of the comonomer.

The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios, r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same monomer versus adding the comonomer. ncsu.eduiupac.orgwiley-vch.de For a copolymerization between monomer 1 (e.g., this compound) and monomer 2 (e.g., styrene (B11656) or methyl methacrylate), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a growing chain ending in monomer 1 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer 2 to a growing chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a growing chain ending in monomer 2 (k₂₁).

The product of the reactivity ratios (r₁r₂) determines the nature of the resulting copolymer:

r₁r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomer units are randomly distributed along the chain. ncsu.edu

r₁r₂ ≈ 0 : An alternating copolymer is formed, with the monomers adding in a regular alternating sequence. ncsu.edu

r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer 1.

r₁ < 1 and r₂ > 1 : The copolymer will be enriched in monomer 2.

While specific reactivity ratios for this compound are not widely documented, data from analogous systems, such as the copolymerization of maleic anhydride and its derivatives, can provide insights into its likely behavior. Maleic anhydride, a structurally similar electron-deficient monomer, often exhibits a strong tendency towards alternating copolymerization with electron-rich monomers like styrene (r₁ ≈ 0, r₂ ≈ 0). nih.gov It is plausible that this compound would exhibit similar behavior due to the electron-withdrawing effects of its substituents.

Table 1: Hypothetical Reactivity Ratios and Predicted Copolymer Type for Copolymerization of this compound (M₁) with Various Comonomers (M₂) based on Analogous Systems

| Comonomer (M₂) | Assumed r₁ (for M₁) | Assumed r₂ (for M₂) | r₁ * r₂ | Predicted Copolymer Structure |

| Styrene | ~ 0 | ~ 0.02 | ~ 0 | Alternating |

| Methyl Methacrylate | < 1 | > 1 | < 1 | Random, enriched in MMA |

| Vinyl Acetate (B1210297) | > 1 | ~ 0 | ~ 0 | Alternating |

This table is illustrative and based on the known behavior of similar monomers like maleic anhydride. Experimental determination of these values for this compound is required for confirmation.

Functional Group Reactivity in Polymer Backbone Integration

Once this compound is incorporated into a polymer backbone, its pendant functional groups—the chlorine atom and the two carboxylic acid groups—are available for post-polymerization modification. solubilityofthings.com This allows for the synthesis of functional polymers with tailored properties. researchgate.net

The carboxylic acid groups are the most readily reactive functionalities. They can undergo typical reactions of carboxylic acids, such as:

Esterification : Reaction with alcohols to form ester groups. This can be used to attach a wide variety of side chains to the polymer, altering its solubility, thermal properties, and other characteristics.

Amidation : Reaction with amines to form amide linkages. This is a common strategy for attaching biologically active molecules or other functional moieties.

Salt Formation/Ionization : Reaction with bases to form carboxylate salts. This can be used to create polyelectrolytes or ion-containing polymers, which are responsive to changes in pH and ionic strength. rsc.org

The chlorine atom attached to the polymer backbone is a site for nucleophilic substitution reactions. However, its reactivity is generally lower than that of, for example, a chloromethyl group on a polystyrene backbone, due to its attachment to a sp²-hybridized carbon and potential steric hindrance from the polymer chain and adjacent carboxyl groups. asianpubs.org Potential nucleophilic substitution reactions include:

Reaction with amines : To introduce amino groups.

Reaction with alkoxides or phenoxides : To form ether linkages.

Reaction with thiols : To introduce thioether groups.

The success of these substitution reactions depends on the reaction conditions and the steric accessibility of the chlorine atom on the polymer backbone. iupac.org

Table 2: Potential Post-Polymerization Modification Reactions of Poly(this compound-co-Monomer)

| Functional Group on Backbone | Reagent | Reaction Type | Resulting Functional Group | Potential Application |

| Carboxylic Acid (-COOH) | Alcohol (R-OH) | Esterification | Ester (-COOR) | Modified solubility, plasticization |

| Carboxylic Acid (-COOH) | Amine (R-NH₂) | Amidation | Amide (-CONHR) | Attachment of bioactive molecules |

| Carboxylic Acid (-COOH) | Base (e.g., NaOH) | Neutralization | Carboxylate Salt (-COO⁻Na⁺) | pH-responsive hydrogels, polyelectrolytes |

| Chlorine (-Cl) | Amine (R₂NH) | Nucleophilic Substitution | Tertiary Amine (-NR₂) | Introduction of basic groups, quaternization site |

| Chlorine (-Cl) | Thiol (R-SH) | Nucleophilic Substitution | Thioether (-SR) | Crosslinking, introduction of sulfur |

The integration of these reactive functional groups into the polymer backbone makes copolymers of this compound versatile materials for a range of applications, from coatings and adhesives to more advanced uses in functional and responsive materials. researchgate.net

Advanced Analytical Methodologies for 2 Chloro 2 Butenedioic Acid in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure and bonding of 2-chloro-2-butenedioic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the (E) and (Z) isomers of this compound. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their chemical environment, allowing for clear differentiation between the geometric isomers.

In ¹H NMR, the vinylic proton in each isomer will exhibit a distinct chemical shift. Similarly, the ¹³C NMR spectra will show unique resonances for the carboxylic carbons, the chlorinated vinylic carbon, and the protonated vinylic carbon. The specific chemical shifts can be influenced by the solvent used for analysis. pitt.edu Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the proton and carbon signals, further confirming the structural assignments.

Table 1: Representative NMR Chemical Shift Ranges for Isomers of this compound

| Isomer | Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| (E)-2-chloro-2-butenedioic acid | ¹³C | Carbonyl Carbons | 165–175 |

| Chlorine-substituted Carbon | 60–80 | ||

| (Z)-2-chloro-2-butenedioic acid | ¹³C | Carbonyl Carbons | 160-180 |

| Vinylic Carbons | 100-140 |

Note: Specific chemical shifts can vary based on solvent and experimental conditions. Data compiled from general knowledge of NMR spectroscopy. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. contractlaboratory.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the carboxylic acid and alkene functional groups. irdg.org Key absorptions include the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C=C stretch of the alkene, and the C-Cl stretch. libretexts.org The exact positions of these bands can help to distinguish between the (E) and (Z) isomers due to differences in their molecular symmetry and hydrogen bonding patterns.

Table 2: Characteristic FT-IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carbonyl | C=O Stretch | 1760-1690 |

| Alkene | C=C Stretch | 1680-1640 |

| Carbon-Chlorine | C-Cl Stretch | 750-550 |

Data compiled from various sources. libretexts.org

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly sensitive to the C=C double bond and C-Cl bond vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of the carbon-carbon double bond conjugated with the carbonyl groups of the carboxylic acids creates a chromophore that absorbs UV light. journalsarjnp.com The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

The (E) and (Z) isomers may exhibit different λmax values and molar absorptivities due to the differences in their geometry, which affects the extent of conjugation and electronic interactions. researchgate.net UV-Vis spectroscopy can also be used to monitor reactions involving the double bond or changes in conjugation. The absorption spectra are typically recorded in a suitable solvent, and the λmax can be influenced by solvent polarity. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its molecular weight and elemental composition.

Due to the low volatility of dicarboxylic acids, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert this compound into a more volatile form prior to GC-MS analysis. nih.govgoogle.com Common derivatization methods include esterification (e.g., methylation) or silylation. researchgate.netnih.govsigmaaldrich.com For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce volatile trimethylsilyl (B98337) (TMS) derivatives. nih.govpomics.com

Once derivatized, the compound can be separated from other components in a mixture using a GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the derivative and a characteristic fragmentation pattern that can be used for identification by comparing it to spectral libraries like the NIST Mass Spectral Library. journalsarjnp.commdpi.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Dicarboxylic Acids

| Derivatization Technique | Reagent | Derivative Formed |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | |

| Esterification | BF₃/alcohol (e.g., methanol, butanol) | Alkyl ester (e.g., methyl, butyl) |

Data compiled from various sources. nih.govresearchgate.netnih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound in aqueous samples without the need for derivatization. sielc.comlcms.cz Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common method for separating organic acids. researchgate.net The retention time of the compound is a key parameter for its identification.

HPLC can be coupled with various detectors, including UV detectors that monitor the absorbance at a specific wavelength corresponding to the chromophore of the molecule. oiv.int For more definitive identification and structural analysis, HPLC can be interfaced with a mass spectrometer (LC-MS). This allows for the determination of the molecular weight of the eluting compound and can be used to identify and quantify adducts of this compound that may form in complex matrices. researchgate.net The separation of isomers like chloromaleic and chlorofumaric acid is often achievable with appropriate column selection and mobile phase optimization. researchgate.netglsciences.com

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling (e.g., LC-ESI-QTOF, GC-APCI-QTOF)

In research contexts, particularly in fields like environmental science and metabolomics, the comprehensive profiling of compounds such as this compound within complex matrices is crucial. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of these investigations, offering high mass accuracy and resolving power necessary for non-target and suspect screening. au.dk The most frequently utilized HRMS instruments are Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, which can be coupled to either liquid or gas chromatography systems. au.dk

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is a powerful technique for the analysis of polar and semi-polar compounds like this compound. au.dk As a dicarboxylic acid, this compound is amenable to ESI, typically in negative ionization mode, which facilitates the detection of the deprotonated molecular ion [M-H]⁻. The QTOF analyzer provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is critical for distinguishing the target analyte from isobaric interferences in a complex sample. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides an additional layer of confirmation in the identification process. LC-ESI-QTOF systems can perform data-dependent acquisitions, where full-scan MS data is used to trigger MS/MS fragmentation of selected ions, providing structural information for confident identification. acs.org

Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight Mass Spectrometry (GC-APCI-QTOF) serves as a complementary technique, particularly for semi-volatile compounds or those that can be made volatile through derivatization. While traditional GC-MS often uses Electron Ionization (EI), which can cause extensive fragmentation and loss of the molecular ion, APCI is a softer ionization technique that often preserves the molecular ion or produces a strong protonated molecule [M+H]⁺. targetanalysis.gr This is invaluable for HRMS, as it provides the accurate mass of the intact molecule. targetanalysis.gr For a compound like this compound, derivatization (e.g., esterification to form a diethyl or dimethyl ester) would be required to increase its volatility for GC analysis. The coupling of GC with an APCI-QTOF system allows for high-resolution analysis of complex mixtures, enabling the identification of unknown metabolites or degradation products in environmental and biological samples. targetanalysis.grnih.gov

| Technique | Ionization Method | Typical Application for this compound | Key Advantages | References |

|---|---|---|---|---|

| LC-ESI-QTOF | Electrospray Ionization (ESI) | Direct analysis in aqueous samples (e.g., drinking water, wastewater); analysis of polar extracts. | High sensitivity for polar compounds; provides accurate mass for parent ion and fragments; characteristic chlorine isotope pattern confirmation. | au.dknih.govacs.org |

| GC-APCI-QTOF | Atmospheric Pressure Chemical Ionization (APCI) | Analysis of derivatized (e.g., esterified) forms for improved volatility and separation. | Soft ionization preserves molecular ion; high chromatographic resolution; suitable for complex mixtures and unknown identification. | au.dktargetanalysis.grnih.gov |

Advanced Quantitative Analytical Methods for Research Applications

For research applications requiring precise and accurate measurement of this compound, targeted quantitative methods are employed. These methods are typically based on tandem mass spectrometry (MS/MS), which offers exceptional sensitivity and selectivity by monitoring specific fragmentation pathways of the target analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a leading technique for the quantification of related compounds like haloacetic acids (HAAs) in various matrices, especially drinking water. iwaponline.comcranfield.ac.uk A validated reverse-phase LC-MS/MS method for a suite of nine HAAs demonstrates the power of this approach. iwaponline.comcranfield.ac.uk Such methods typically utilize a triple quadrupole or a QTRAP mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for this compound would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This process drastically reduces chemical noise and matrix interference, allowing for very low detection limits. For robust quantification, an isotopically labeled internal standard would be used to correct for matrix effects and variations in instrument response. cranfield.ac.uk Validated methods for similar analytes report excellent sensitivity, precision, and accuracy, with Limits of Detection (LOD) often below 1 µg/L. iwaponline.comcranfield.ac.uk

| Parameter | Reported Performance | Significance | References |

|---|---|---|---|

| Limit of Detection (LOD) | < 0.8 µg/L | Demonstrates high sensitivity for trace-level detection in environmental samples. | iwaponline.comcranfield.ac.uk |

| Precision (RSD) | < 7% | Indicates high reproducibility of the measurement. | iwaponline.comcranfield.ac.uk |

| Bias (Accuracy) | < 10% | Shows the closeness of the measured value to the true value. | iwaponline.comcranfield.ac.uk |

| Linearity (r²) | > 0.99 | Confirms the method provides a proportional response across a range of concentrations. | acs.org |

Computational and Theoretical Chemistry of 2 Chloro 2 Butenedioic Acid

Quantum Mechanical (e.g., DFT) Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic structure of 2-chloro-2-butenedioic acid and its parent compounds, maleic and fumaric acid. acs.orgresearchgate.net These theoretical studies allow for the precise calculation of geometric parameters, such as bond lengths and angles, and the exploration of the molecule's conformational landscape.

For the related 2-butenedioic acid, DFT and other ab initio methods like Hartree-Fock (HF) and Møller-Plesset (MP2) have been used to map out the potential energy surfaces (PES) for both singlet and triplet states. researchgate.net These calculations have identified multiple stable conformers and the transition states connecting them. acs.orgresearchgate.net For instance, studies on fumaric and maleic acids have predicted the existence of numerous conformers, with their relative energies and structural stability being highly dependent on the computational method and basis set used. acs.org The introduction of a chlorine atom, as in this compound, significantly alters the electronic distribution and steric profile, which can be accurately modeled.

Electronic properties are also a key focus of these investigations. Frontier Molecular Orbital (FMO) Theory, often in conjunction with DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory), is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity of a molecule, particularly in cycloaddition reactions.

Table 1: Theoretical Frameworks for Studying Electronic Properties

| Theoretical Framework | Application to this compound |

|---|---|

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO gaps to predict reactivity in reactions like cycloadditions. DFT calculations provide the necessary orbital energies. |

| Marcus Theory | Evaluation of electron-transfer kinetics, particularly relevant for redox reactions involving the carboxylate groups. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.

A cornerstone of mechanistic studies is the identification and characterization of transition states. Computational methods, especially DFT, are employed to model the transition state structures and calculate their energies. This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, in the context of the isomerization of related butenedioic acids, computational studies construct potential energy surfaces to identify saddle points corresponding to transition states, helping to elucidate whether the reaction proceeds via a non-adiabatic path involving different electronic states (singlet and triplet). researchgate.net Similarly, for reactions involving this compound, such as addition or elimination, transition state analysis can validate the proposed mechanistic steps and explain observed product distributions.

Computational chemistry offers significant predictive power in determining the outcome of reactions where multiple products are possible. rsc.org

Regioselectivity: In reactions like electrophilic additions to the double bond of this compound, computational models can predict which of the two carbons in the double bond is more likely to be attacked. This is achieved by analyzing the charge distribution, orbital coefficients of the frontier orbitals, and the stability of potential intermediates.

Stereoselectivity: The preference for forming one stereoisomer over another is a critical aspect of organic synthesis. windows.net Computational studies can explain and predict this preference. For example, in the chlorination of maleic anhydride (B1165640) to form a precursor to this compound, the (E)-isomer is favored. Computational modeling can validate this by comparing the energies of the transition states leading to the (E) and (Z) isomers, demonstrating that the preference arises from reduced steric hindrance between the chlorine and carbonyl groups in the transition state leading to the (E) product. In elimination reactions of vinylic halides, the relative reaction rates of (Z) and (E) isomers can be explained by analyzing the stereochemistry of the transition states, with studies on (Z)-2-chloro-2-butenedioic acid showing it reacts significantly faster than its (E) counterpart in E2 processes. pressbooks.pub

Transition State Analysis for Reaction Pathways

Prediction of Chemical Properties and Reactivity Parameters

Beyond structure and mechanisms, computational methods can estimate key chemical properties that govern the behavior of this compound in various environments.

The acid dissociation constant (pKa) is a fundamental property of carboxylic acids. mrupp.info Accurately calculating pKa values is notoriously challenging, as it requires the high-accuracy computation of solvation free energies for multiple species within a thermodynamic cycle. joaquinbarroso.comresearchgate.net

Despite the difficulty, several computational strategies are employed. One approach involves using descriptors, such as the maximum surface electrostatic potential (VS,max) on the acidic hydrogen atom, to correlate with pKa values. joaquinbarroso.com This method circumvents the need for full, computationally expensive thermodynamic cycle calculations. joaquinbarroso.com Another strategy is the relative pKa calculation, where the pKa of the target molecule is calculated relative to a structurally similar compound with a known experimental pKa. This approach often benefits from the cancellation of systematic errors. researchgate.net The stereochemistry of dicarboxylic acids, such as the cis/trans isomerism in butenedioic acid, can cause significant differences in pKa values due to factors like internal hydrogen bonding and electrostatic repulsion between the carboxyl groups, which can be modeled computationally. mrupp.info

Table 2: Computational Approaches for pKa Estimation

| Method | Description | Advantage |

|---|---|---|

| Thermodynamic Cycles | Calculates the free energy change of dissociation by summing the energies of individual steps (e.g., gas-phase deprotonation, solvation energies). joaquinbarroso.com | Provides an absolute pKa value based on first principles. |

| Electrostatic Potential | Uses the calculated electrostatic potential on the acidic proton as a descriptor to correlate with experimental pKa values. joaquinbarroso.com | Computationally less expensive than full thermodynamic cycles. |

| Relative pKa Calculation | Computes the pKa difference between the target molecule and a known reference compound. researchgate.net | High accuracy can be achieved due to error cancellation. |

| QSPR/Machine Learning | Develops Quantitative Structure-Property Relationship models using molecular descriptors or machine learning algorithms trained on known pKa data. mrupp.inforesearchgate.net | Can be very fast for large-scale predictions once the model is built. |

The solvent environment can have a dramatic influence on the conformation, stability, and reactivity of a solute. springernature.com Computational models account for these effects using two main approaches: implicit and explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and are often used to estimate how solvent polarity affects properties like pKa and conformational equilibria.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. Molecular Dynamics (MD) simulations, for example, can model the specific hydrogen-bonding interactions between this compound and water molecules, providing a dynamic picture of the solvation shell and its impact on hydrolysis pathways. More recent advances include the use of Machine Learning Potentials (MLPs), which can achieve high accuracy in modeling complex reactive systems in explicit solvent with greater computational efficiency than traditional quantum methods. springernature.com

These models are crucial for accurately predicting reaction barriers and equilibrium constants in solution, as solvent can preferentially stabilize reactants, products, or transition states. acs.org

Environmental Occurrence, Fate, and Transformation Pathways of 2 Chloro 2 Butenedioic Acid

Formation as Disinfection Byproducts (DBPs) in Aqueous Systems

2-Chloro-2-butenedioic acid, in both its (Z)- (2-chloromaleic acid) and (E)- (2-chlorofumaric acid) isomeric forms, is recognized as a disinfection byproduct (DBP) formed during the chlorination of water. The primary mechanism involves the reaction of chlorine with natural organic matter (NOM) present in water sources. NOM encompasses a complex mixture of organic compounds, including humic and fulvic acids, which are abundant in many surface waters. The phenolic subunits within these large organic molecules are considered significant precursors to the formation of this compound. nih.gov

The formation pathway is believed to involve the cleavage of aromatic rings within phenolic compounds upon reaction with chlorine. nih.gov For instance, studies on the chlorination of para-substituted phenols have identified 2-chloromaleic acid as a C4-dicarboxylic acid ring cleavage product. nih.gov Research investigating the reaction of free chlorine with various phenolic compounds has shown that 2,4,6-trichlorophenol (B30397) (TCP) can be an important intermediate that leads to C4-ring cleavage products, including 2-chloromaleic acid and its isomer, 2-chlorofumaric acid. nih.gov The molar yield of 2-chloromaleic acid was found to reach up to 30.5% for 4-hydroxy-phenylacetic acid under specific laboratory conditions. nih.gov

The compound has been identified in various water matrices after chlorination. For example, (E)-2-chloro-2-butenedioic acid has been detected in chlorinated solutions of fulvic acid, in treated humic water, and in finished drinking water. It is also listed among high-priority DBPs for toxicological study due to its potential for formation during water treatment. researchgate.netepa.gov Furthermore, mutagenic extracts from water treated with monochloramine have been found to contain related compounds like (E)-2-chloro-3-(dichloromethyl)butenedioic acid, suggesting that chloramination processes can also lead to the formation of similar chlorinated butenedioic acid derivatives. The presence of this compound and its analogues in swimming pools is also a possibility, given the continuous disinfection with chlorine and the introduction of organic matter from swimmers.

Table 1: Detection of (E)-2-Chloro-2-butenedioic Acid in Various Water Treatment Contexts

| Water Treatment Context | Concentration Detected (ng/L) |

| Chlorinated Fulvic Acid | 961 |

| Chlorinated Humic Water | 306 |

| Drinking Water | 53 |

| Data sourced from a study on disinfection byproducts. |

Abiotic Degradation Mechanisms in Environmental Matrices

The environmental fate of this compound is influenced by abiotic degradation processes that can transform its structure and reduce its persistence. These processes primarily include hydrolysis and photolysis.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the carbon-chlorine bond is a potential site for hydrolysis. The reaction would involve the substitution of the chlorine atom with a hydroxyl group, which could lead to the formation of hydroxybutenedioic acid. The rate of hydrolysis can be influenced by factors such as pH and temperature. science.govmdpi.com

While specific experimental kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the principles of organic chemistry suggest that the electrophilic character of the double bond, enhanced by the electron-withdrawing chlorine atom and carboxylic acid groups, could make it susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis of related chlorinated compounds, such as chlorinated esters, often requires catalysts like a strong acid (e.g., HCl) and elevated temperatures to proceed at a significant rate. For instance, the hydrolysis of dimethyl 2-chlorobutenedioate to the corresponding acid is achieved with an acid catalyst and refluxing for 12 hours. It is also noted that the (Z)-isomer of a related compound, (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid, may undergo hydrolysis in aqueous environments. science.gov Computational modeling approaches, such as Molecular Dynamics (MD) simulations, can be employed to predict hydrolysis pathways in aqueous environments by analyzing parameters like bond dissociation energies. acs.org

Photolytic and Other Chemical Transformation Studies

Photolysis, or degradation by light, is another significant abiotic pathway for the transformation of organic compounds in the environment, particularly in sunlit surface waters. nih.gov Unsaturated compounds like this compound can absorb ultraviolet (UV) radiation, which can lead to their degradation. The process can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water. mdpi.com

Studies on the photochemistry of butenedioic acid isomers (maleic and fumaric acid) show that they can undergo isomerization and other reactions upon UV irradiation. One study presented data on the photochemical isomerization between the (E) and (Z) isomers of this compound, indicating that UV light can convert the (Z)-isomer to the (E)-isomer with a 75:25 E:Z ratio after 3 hours. This suggests that photolysis can alter the isomeric composition of the compound in the environment.

The degradation can proceed through the formation of highly reactive species like hydroxyl radicals (•OH) in advanced oxidation processes (AOPs) such as UV/H₂O₂. researchgate.netmdpi.com While specific studies on the photolytic half-life of this compound are scarce, research on other DBPs shows that nitrogenous DBPs are generally more susceptible to solar irradiation than carbonaceous DBPs, and that the degree of halogenation and the type of halogen (bromine or iodine vs. chlorine) affect photosensitivity. nih.gov

Table 2: Isomerization of this compound under Different Conditions

| Condition | Catalyst | Time (h) | E:Z Ratio |

| Thermal (120°C) | H₂SO₄ | 6 | 90:10 |

| Base (2 M NaOH) | None | 24 | 85:15 |

| Photochemical (UV) | None | 3 | 75:25 |

| Data sourced from a study on chemical reactions of (E)-2-chloro-2-butenedioic acid. |

Environmental Monitoring and Presence in Natural and Engineered Water Systems

Monitoring for this compound is important for assessing human exposure and understanding its prevalence as a DBP. This compound, along with its isomers and related structures, has been the subject of several occurrence studies in drinking water. epa.govresearchgate.net These studies are often part of broader efforts to characterize the wide range of DBPs formed during water treatment, many of which are not yet regulated. epa.govresearchgate.net

(E)-2-chloro-2-butenedioic acid has been specifically identified and quantified in extracts of chlorine-treated humic water and finished drinking water. One study reported a concentration of 53 ng/L in a drinking water sample. In laboratory studies simulating water treatment conditions, concentrations of 961 ng/L and 306 ng/L were detected after chlorinating fulvic acid and humic water, respectively.

The compound and its oxidized analogue, (E)-2-chloro-3-(dichloromethyl)butenedioic acid (ox-EMX), have been included in nationwide DBP occurrence studies in the United States due to their potential toxicological significance. epa.gov These studies aim to gather quantitative data on a prioritized list of emerging DBPs across various water treatment plants that use different disinfectants (chlorine, chloramines, ozone, chlorine dioxide) and have diverse source water characteristics, such as varying levels of bromide and total organic carbon (TOC). epa.gov The presence of these compounds in water distribution systems is also a key area of investigation, as DBP concentrations can change between the treatment plant and the consumer's tap. epa.gov

Persistence and Environmental Considerations

The persistence of a chemical in the environment is a key factor in its potential to cause long-term exposure and ecological effects. Chlorinated organic compounds are often more persistent than their non-chlorinated counterparts because the carbon-chlorine bond is strong and not easily broken down by common environmental microorganisms or chemical processes. science.gov

There is limited specific data on the environmental half-life of this compound. However, general principles suggest it may exhibit some degree of persistence. Its low potential for volatilization from water, due to its dicarboxylic acid nature, means it is likely to remain in the aqueous phase. While abiotic degradation via hydrolysis and photolysis can occur, the rates of these processes under typical environmental conditions (neutral pH, variable sunlight) are not well-established. nih.gov

The thermal stability of the (E)-isomer (2-chlorofumaric acid) is greater than its corresponding (Z)-isomer (2-chloromaleic acid), which readily forms an anhydride (B1165640) upon heating. This suggests the (E)-isomer may be more persistent in certain conditions. The environmental concern for this compound, like many other DBPs, stems from its continuous formation in water treatment facilities, leading to constant, low-level input into aquatic environments and drinking water supplies. nih.gov This pseudo-persistence, driven by ongoing formation rather than inherent resistance to degradation, is a critical consideration for its environmental risk assessment.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Chloro-2-butenedioic acid?

- Methodology :

- Crystallography : Use single-crystal X-ray diffraction (SXRD) to resolve stereochemistry and confirm bond lengths/angles. Refinement via SHELX software (e.g., SHELXL for small-molecule refinement) ensures high precision .

- Spectroscopy : Employ - and -NMR to identify proton environments and carbon frameworks. Compare with computational predictions (DFT) to validate assignments.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (as in NIST protocols) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance) and full-length lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised if airborne particulates exceed thresholds .

- Engineering Controls : Fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .

- Emergency Procedures : Install eyewash stations and emergency showers within 10 seconds of workspace. Decontaminate spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?

- Methodology :

- Reaction Mechanistics : Apply Gaussian or ORCA software to simulate chlorination kinetics at the α,β-unsaturated carbonyl site. Compare activation energies for syn vs. anti addition pathways.

- Solvent Effects : Use COSMO-RS to predict solvent polarity impacts on regioselectivity. Ethyl acetate or THF may stabilize transition states better than nonpolar solvents.

- Validation : Cross-check computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. How to resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodology :

- Controlled Degradation Studies :

| pH Range | Temperature (°C) | Stability (Half-Life) | Degradation Products |

|---|---|---|---|

| 2–4 | 25 | >72 hours | Maleic acid |

| 7–9 | 25 | <24 hours | Chlorofumaric acid |

- Analytical Tools : Monitor hydrolysis via HPLC-UV (λ = 210 nm) and track chloride release via ion chromatography .

- Statistical Analysis : Apply ANOVA to assess significance of pH/temperature interactions on degradation rates.

Q. What strategies improve crystallographic data quality for this compound co-crystals?

- Methodology :

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., acetone/water) to enhance lattice packing.

- Data Collection : Optimize cryocooling (100 K) to minimize thermal motion artifacts. Collect high-resolution (<1.0 Å) datasets at synchrotron facilities.

- Refinement : Apply TWINABS for twinned crystals and SHELXL for anisotropic displacement parameter modeling .

Methodological Notes

- Spectral Discrepancies : If NMR or MS data conflict with literature, re-examine sample preparation (e.g., solvent deuteration, ionization mode) and calibrate instruments using NIST-traceable standards .

- Synthetic Optimization : For regioselective chlorination, trial Lewis acid catalysts (e.g., FeCl) under inert atmospheres to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.